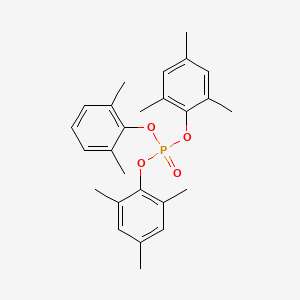
Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate is an organophosphorus compound characterized by its unique structural arrangement. It contains two 2,4,6-trimethylphenyl groups and one 2,6-dimethylphenyl group bonded to a phosphate group. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate typically involves the reaction of 2,4,6-trimethylphenol and 2,6-dimethylphenol with phosphorus oxychloride. The reaction is catalyzed by a suitable catalyst, such as pyridine, and is carried out under controlled temperature and pressure conditions . The resulting product is then purified through a series of washing and distillation steps to obtain the final compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The purification steps are also scaled up to handle larger quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various phosphates, phenols, and substituted aromatic compounds. These products can be further utilized in different applications, depending on their chemical properties .
Aplicaciones Científicas De Investigación
Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2,4,6-trimethylphenyl) phosphate
- Di(2,6-dimethylphenyl) phenyl phosphate
- 2,4,6-Trimethylphenylacetonitrile
Uniqueness
Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate is unique due to its specific combination of aromatic groups and phosphate functionality. This unique structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve .
Propiedades
Número CAS |
73195-13-8 |
|---|---|
Fórmula molecular |
C26H31O4P |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
(2,6-dimethylphenyl) bis(2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C26H31O4P/c1-16-12-20(5)25(21(6)13-16)29-31(27,28-24-18(3)10-9-11-19(24)4)30-26-22(7)14-17(2)15-23(26)8/h9-15H,1-8H3 |
Clave InChI |
RXFNJSYEKXOEDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)


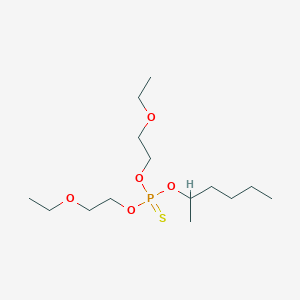
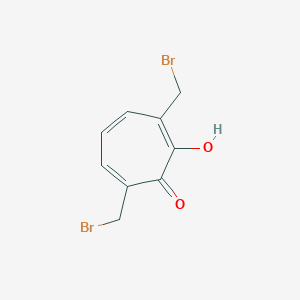


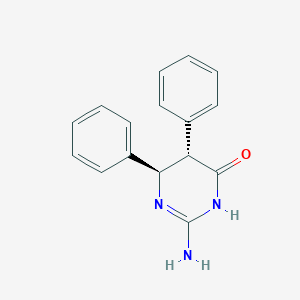
![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
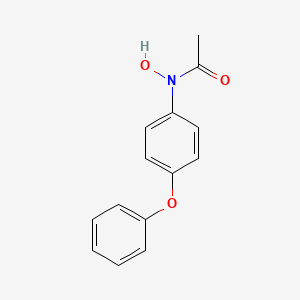
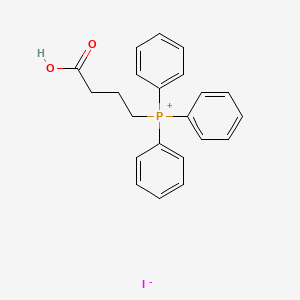
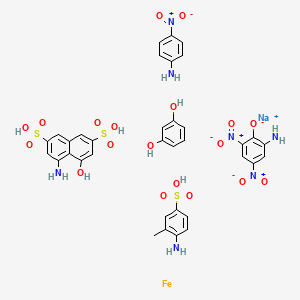
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
